molecular formula C26H39BO B1281454 NB-Enantrane CAS No. 81971-15-5

NB-Enantrane

Cat. No. B1281454
CAS RN: 81971-15-5
M. Wt: 378.4 g/mol
InChI Key: OTFFBHKQLFFQNX-TUDJXYBHSA-N
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Description

NB-Enantrane is a compound with the empirical formula C26H39BO and a molecular weight of 378.40 . It is also known as 9-BBN-nopol benzyl ether adduct and is typically found in a 0.5M solution in tetrahydrofuran . It is a bicyclic compound containing boron atoms, which is composed of two parts: nonane and nopol benzyl ether .


Molecular Structure Analysis

NB-Enantrane is a complex molecule with a total of 71 bonds, including 32 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 1 eight-membered ring, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

NB-Enantrane has a density of 0.911 g/mL at 25 °C . It is a solid, yellow crystalline at room temperature .

Scientific Research Applications

Quantum Computing

The research article from Applied Physics Letters suggests that NB-Enantrane or related niobium compounds are integral in the fabrication of superconducting films used in quantum computing . These materials are essential for creating qubits, the fundamental units of quantum computers, which require materials with specific superconducting properties.

Biomedical Applications

A study on a Nb-based alloy for biomedical applications indicates the potential use of NB-Enantrane in this field . Its biocompatibility and physical properties could make it suitable for implants or other medical devices that require materials with a minimal toxic response to the body.

Safety And Hazards

NB-Enantrane is highly flammable and may form explosive peroxides. It is harmful if swallowed and can cause irritation to eyes, respiratory system, and skin . It is recommended to keep away from sources of ignition, rinse immediately with plenty of water in case of contact with eyes, take off immediately all contaminated clothing, and wear suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3/t20-,21?,22?,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFBHKQLFFQNX-TUDJXYBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510395
Record name 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NB-Enantrane

CAS RN

81971-15-5
Record name Nb-enantrane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081971155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NB-Enantraneâ?¢ -Enantrane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NB-ENANTRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDL71E95D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
MM Midland, A Kazubski - The Journal of Organic Chemistry, 1982 - ACS Publications
… We have observed that the 9-BBN derivative of nopol benzyl ether5(1), NB-Enantrane (2), can be successfully used in the asymmetric reduction of ,/3-acetylenic ketones.6 The S …
Number of citations: 70 pubs.acs.org
MM Midland, A Kazubski… - The Journal of Organic …, 1991 - ACS Publications
NB-Enantride, prepared by hydroboration of nopylbenzyl ether with 9-borabicyclo [3.3. 1] nonane (9-BBN) followed by treatment with tert-butyllithium, is an effective asymmetric reducing …
Number of citations: 34 pubs.acs.org
MM Midland - Chemical Reviews, 1989 - ACS Publications
… under the trade name NB-Enantrane. Other terpenes such as 3… Reductions with NBEnantrane are somewhat slower than with … asymmetry inductions with NB-Enantrane, particularly with …
Number of citations: 210 pubs.acs.org
HC Brown, PV Ramachandran… - The Journal of …, 1990 - ACS Publications
… Upon treatment with the standard ketones, reagent 7 reacted at a faster rate than NB-Enantrane as expected, but at a slightly slower rate than Alpine-Borane (Table II). For example, …
Number of citations: 56 pubs.acs.org
G Gao, L Pu - Science China Chemistry, 2010 - Springer
… Midland also introduced another reducing agent, NBenantrane (1b), which was derived from … The reducing agents Alpine-Borane and NBEnantrane are now commercially available. …
Number of citations: 12 link.springer.com
MM Midland, A Kazubski - The Journal of Organic Chemistry, 1982 - ACS Publications
… In conclusion, NB-Enantrane is an attractive substitute for Alpine-borane prepared from (-)-a-pinene. Owing to its easy preparation from cheap andcommercially available nopol, it can …
Number of citations: 52 pubs.acs.org
JS David - Tetrahedron, 1984 - Elsevier
… Reductions of a, /I-acetylenic ketones with NBEnantrane are slow in comparison to Alpine-borane reductions, Nevertheless, complete reduction can be accomplished in 2448 hr at room …
Number of citations: 168 www.sciencedirect.com
HC Brown, PV Ramachandran, SA Weissman… - Contract - apps.dtic.mil
… Thus NBEnantrane is a practical reagent only for the reduction of c,-acetylenic ketones. Earlier results realized with 5 demonstrated that the chiral outcome is comparable to those of 4, …
Number of citations: 3 apps.dtic.mil
H Nishiyama, K Itoh - The Journal of Organic Chemistry, 1982 - ACS Publications
Reaction of 2-methoxyethyl hemiacetals with allylsilanes in the presence of titanium tetrachloride gave the corresponding homoallyl ethers in good yields by the regioselective C-0 bond …
Number of citations: 44 pubs.acs.org
HC Brown, WS Park, BT Cho… - The Journal of Organic …, 1987 - ACS Publications
… (8) Reagent D, NB-Enantrane: NB-Enantrane is a registered trademark of Aldrich Chemical … However, NB-Enantrane (D) is also highly effective for the reduction of a variety of …
Number of citations: 135 pubs.acs.org

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